[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(dimethylsulfamoylamino)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-9(8(10)6-7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSIMQMKVEQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018154-46-5 | |
| Record name | [(2-chloro-4-methylphenyl)sulfamoyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Methylphenyl Sulfamoyl Dimethylamine
Reactivity of the Sulfamoyl Group
The sulfamoyl group (R₂N-SO₂-NR'R'') is characterized by a tetracoordinate, electrophilic sulfur atom, making it susceptible to nucleophilic attack. Its reactivity is modulated by the electronic properties of the substituents on the nitrogen atoms.
Nucleophilic substitution at the sulfur atom of sulfamides and related sulfonyl compounds is a fundamental reaction class. These transformations are generally understood to proceed via one of two primary mechanisms: a concerted Sₙ2-type displacement or a stepwise addition-elimination (A-E) pathway. mdpi.com The A-E mechanism involves the formation of a transient, trigonal bipyramidal intermediate. researchgate.net
For [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine, the sulfur center is rendered electrophilic by the two oxygen atoms, but this effect is somewhat attenuated by the electron-donating nature of the two nitrogen substituents. Reactions with strong nucleophiles can lead to the cleavage of a sulfur-nitrogen bond. The specific pathway, whether concerted or stepwise, can be influenced by the nature of the nucleophile, the leaving group, and the solvent conditions. mdpi.com While early literature suggested the possibility of a dissociative Sₙ1-type process for some sulfamoyl chlorides, this has been largely refuted in favor of associative mechanisms. mdpi.com
In principle, a sufficiently strong nucleophile could displace either the dimethylamino group or the (2-chloro-4-methylphenyl)amino group. The feasibility of such a reaction depends on the ability of the departing fragment to act as a stable leaving group.
Table 1: Potential Nucleophilic Substitution Reactions at the Sulfur Center
| Nucleophile (Nu⁻) | Reagent/Conditions | Potential Product Structure | Mechanistic Notes |
| Hydroxide (B78521) (OH⁻) | Strong base (e.g., NaOH), heat | N,N-dimethylsulfamic acid or 2-chloro-4-methylaniline (B104755) | S-N bond cleavage via an addition-elimination pathway. The stability of the leaving group anion influences the outcome. |
| Alkoxide (RO⁻) | Sodium alkoxide in alcohol | O-Alkyl-N,N-dimethylsulfamate | Substitution of the aryl-amino group. The reaction is analogous to the transesterification of sulfonates. mdpi.com |
| Amine (R₂NH) | High temperature, catalyst | N,N-dimethyl-N'-substituted sulfamide (B24259) | Displacement of the (2-chloro-4-methylphenyl)aniline. This is effectively a transamidation reaction. |
| Organometallics (R-MgX) | Grignard reagent in ether/THF | N,N-dimethyl-S-alkylsulfonamide | Formation of a sulfur-carbon bond, displacing one of the nitrogen substituents. |
N-Aryl sulfonamides and related structures are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization. acs.org These reactions often involve the formation of a new bond between the aromatic ring and a component of the sulfamoyl moiety.
While no specific cyclization studies on this compound have been reported, analogous transformations in related N-aryl sulfonamides provide a basis for predicting its potential reactivity. For example, acid-mediated cyclization of N-aryl sulfonamides bearing an unsaturated side chain can lead to the formation of fused ring systems like benzo-fused sultams. acs.org Another pathway involves the generation of an amidyl radical on the nitrogen atom, which can then initiate a cyclization cascade. nih.govacs.org
For cyclization to occur with this compound, a reactive site would typically need to be introduced. This could involve, for instance, an electrophilic aromatic substitution (see section 3.2.1) to place a functional group at the C-3 position, ortho to the sulfamoyl group. A subsequent reaction could then forge a new ring. A common example is the Pictet-Spengler or Bischler-Napieralski type reactions, which, although typically used for isoquinoline (B145761) synthesis, provide a conceptual framework for cyclization onto an aromatic ring.
Transformations Involving the Substituted Phenyl Moiety
The 2-chloro-4-methylphenyl ring is an active site for various chemical transformations, most notably electrophilic aromatic substitution. The existing substituents dictate the regiochemical outcome of these reactions.
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of a wide range of functional groups onto the aromatic ring. libretexts.org The outcome of such reactions on the chloromethylphenyl ring of the title compound is determined by the cumulative directing effects of the three existing substituents: the chloro group, the methyl group, and the sulfamoylamino group (-NHSO₂N(CH₃)₂).
-CH₃ (at C-4): An activating, ortho, para-directing group.
-Cl (at C-2): A deactivating, ortho, para-directing group.
-NHSO₂N(CH₃)₂ (at C-1): The nitrogen lone pair makes this group activating and ortho, para-directing.
The available positions for substitution are C-3, C-5, and C-6. The combined influence of the substituents suggests that positions C-3 and C-5 are the most likely sites for electrophilic attack due to activation by the methyl group. The sulfamoylamino group strongly activates the C-6 position, but this position may be sterically hindered. The deactivating nature of the chlorine atom makes all positions less reactive than in toluene (B28343) or N-phenylsulfamide alone, but the reaction is still feasible under appropriate conditions. youtube.comyoutube.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Influences | Predicted Reactivity | Potential Products (with E⁺) |
| C-3 | ortho to -CH₃ (activating)ortho to -Cl (deactivating) | Moderately favored | 3-E-substituted derivative |
| C-5 | ortho to -CH₃ (activating)para to -Cl (deactivating) | Highly favored | 5-E-substituted derivative |
| C-6 | ortho to -NHSO₂N(CH₃)₂ (activating)meta to -CH₃ (neutral)meta to -Cl (neutral) | Favored, but potential steric hindrance | 6-E-substituted derivative |
Common EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of products, with the 5-substituted isomer likely predominating. youtube.com
Beyond EAS, the existing substituents on the phenyl ring can be chemically modified to introduce further diversity.
Methyl Group: The benzylic methyl group can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to form a bromomethyl derivative. This product is a versatile intermediate for subsequent nucleophilic substitution reactions. Alternatively, strong oxidation (e.g., with KMnO₄ or H₂CrO₄) can convert the methyl group into a carboxylic acid, providing a handle for forming amides, esters, and other acid derivatives.
Chloro Group: The aryl chloride is generally unreactive toward classical nucleophilic aromatic substitution. However, modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination) provide powerful methods for replacing the chlorine atom with a wide variety of substituents, including alkyl, aryl, and amino groups. This approach allows for significant structural modifications late in a synthetic sequence.
Formation of Complex Derivatives and Analogs for Chemical Exploration
The reactivity patterns described above enable the synthesis of a diverse library of derivatives and analogs of this compound for chemical exploration. Such analog libraries are crucial in fields like medicinal chemistry and materials science to establish structure-activity relationships (SAR). nih.gov
A systematic approach to analog generation would involve modifying distinct parts of the molecule. For instance, structure-guided modifications of a related scaffold, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, were used to develop selective enzyme inhibitors, demonstrating the power of this strategy. nih.gov
Table 3: Synthetic Strategies for Analog Formation
| Molecular Sub-part to Modify | Reaction Type | Example Reagents | Resulting Analog Class |
| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Ring-functionalized (e.g., nitro, bromo) analogs. |
| Chloro Substituent | Pd-catalyzed Cross-Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, base (Suzuki) | Bi-aryl or alkyl-aryl derivatives. |
| Methyl Substituent | Oxidation followed by amidation | 1. KMnO₄2. SOCl₂, R₂NH | Benzoic acid and benzamide (B126) analogs. |
| Sulfamoyl Group | Synthesis from analogs | 2-Chloro-4-methyl-X-aniline + (CH₃)₂NSO₂Cl | Analogs with varied substituents on the phenyl ring. |
By combining these synthetic strategies, chemists can systematically probe the chemical space around the parent compound, leading to the discovery of new molecules with tailored properties.
Extension of the N,N-Dimethylamine Moiety
The N,N-dimethylamine group represents a potential site for chemical modification. While specific studies on the extension of this moiety in this compound are not extensively documented in publicly available research, the general reactivity of tertiary amines allows for speculation on potential transformations.
One common reaction involving tertiary amines is quaternization . This reaction involves the treatment of the amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. In the context of this compound, this would introduce a positive charge and potentially alter the compound's solubility and biological interactions.
Another possibility is N-oxide formation . Oxidation of the N,N-dimethylamine moiety, for instance with hydrogen peroxide or a peroxy acid, would yield the corresponding N-oxide. This transformation can significantly impact the electronic and steric properties of the molecule.
It is important to note that the feasibility and outcomes of these reactions would need to be experimentally verified for this specific compound. The electronic effects of the sulfamoyl and the substituted aryl groups could influence the reactivity of the dimethylamine (B145610) nitrogen.
Derivatization at the Aryl Ring for Structure-Reactivity Correlation
Modification of the 2-chloro-4-methylphenyl ring is a key strategy for investigating structure-activity relationships (SAR). By systematically altering the substituents on the aryl ring, researchers can probe the electronic and steric requirements for biological activity.
Quantitative structure-activity relationship (QSAR) studies on related N-arylbenzenesulfonamides have shown that the nature of the substituents on the aromatic ring significantly influences their antifungal activity. It has been observed that the presence of a sulfonamide group bonded to two aromatic rings is a critical feature for fungicidal activity. nih.gov Furthermore, the majority of substituents on the aromatic rings that enhance activity have an electron-withdrawing effect. nih.gov
In the case of this compound, the existing chloro and methyl groups influence the electronic environment of the ring. Further derivatization could involve:
Varying the halogen substituent: Replacing the chlorine at the 2-position with other halogens (e.g., fluorine, bromine) or introducing additional halogen atoms could modulate the lipophilicity and electronic properties.
Altering the alkyl group: The methyl group at the 4-position could be replaced with other alkyl groups of varying size and branching to explore steric effects.
Introducing other functional groups: The addition of nitro, cyano, or methoxy (B1213986) groups at different positions on the ring would provide a range of electronic effects to establish a more comprehensive SAR.
These modifications would allow for the generation of a library of analogs, which could then be tested for their biological activity. The resulting data can be used to build QSAR models to predict the activity of novel, unsynthesized derivatives.
Table 1: Potential Aryl Ring Modifications and Their Predicted Effects
| Position | Current Substituent | Potential Modification | Predicted Effect on Properties |
| 2 | Chloro | Fluoro, Bromo | Altered lipophilicity and electronic character |
| 4 | Methyl | Ethyl, Isopropyl, tert-Butyl | Probing steric limitations |
| 5 or 6 | Hydrogen | Nitro, Cyano, Methoxy | Introduction of strong electron-withdrawing or -donating groups |
Investigating Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are fundamental to comprehending the chemical behavior of this compound, particularly in biological and environmental systems.
Catalytic Reaction Mechanism Elucidation
The hydrolysis of compounds structurally related to this compound, such as tolylfluanid (B52280), provides insight into potential catalytic degradation pathways. Tolylfluanid is known to hydrolyze to N,N-dimethyl-N'-(4-methylphenyl) sulfamide (DMST). wikipedia.orgnih.govgeus.dk This reaction involves the cleavage of the N-S bond connecting the dichlorofluoromethylthio group to the nitrogen atom of the tolyl-substituted amine.
In aqueous environments, this hydrolysis can be influenced by pH. For tolylfluanid, the half-life is shorter at higher pH values. wikipedia.org This suggests that the hydrolysis can be base-catalyzed. The mechanism likely involves a nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfamoyl group, leading to the displacement of the leaving group.
While specific catalytic mechanisms for this compound are not detailed in the available literature, studies on other sulfonamides have shown that their cleavage can be catalyzed by enzymes or metal ions. For instance, ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of various sulfonamide drugs. nih.gov The reaction products identified in that study, such as sulfanilic acid and aniline (B41778) derivatives, arose from the cleavage of the S-N bond. nih.gov
Protonation and Acid-Catalyzed Reactions
Under acidic conditions, the hydrolysis of sulfonamides can proceed through different mechanisms, often involving protonation of the nitrogen atom. researchgate.net For N,N'-diarylsulfamides, the mechanism can shift from a bimolecular (A2) to a unimolecular (A1) pathway with increasing acid concentration. researchgate.net
In the context of this compound, an acid-catalyzed hydrolysis would likely initiate with the protonation of one of the nitrogen atoms. Protonation of the nitrogen attached to the aryl group would make the sulfamoyl group a better leaving group.
A plausible A2 mechanism would involve the following steps:
Protonation: The nitrogen atom of the N-(2-chloro-4-methylphenyl)amino group is protonated in an equilibrium step.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the sulfur atom of the sulfonyl group.
Proton Transfer and Cleavage: A series of proton transfers and the cleavage of the S-N bond lead to the formation of 2-chloro-4-methylaniline and N,N-dimethylsulfamic acid.
The rate of this reaction would be dependent on both the concentration of the protonated substrate and the concentration of water.
Table 2: Key Intermediates in Proposed Hydrolysis Mechanisms
| Mechanism | Key Intermediate | Description |
| Base-Catalyzed | Pentacoordinate Sulfur Intermediate | Formed by the nucleophilic attack of a hydroxide ion on the sulfonyl sulfur. |
| Acid-Catalyzed (A2) | Protonated Sulfonamide | The sulfonamide with a protonated nitrogen atom, increasing the electrophilicity of the sulfur atom. |
Further kinetic studies and computational modeling would be necessary to definitively elucidate the specific reaction pathways and intermediates for this compound under various catalytic and acidic conditions.
Spectroscopic and Structural Characterization Methodologies for 2 Chloro 4 Methylphenyl Sulfamoyl Dimethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms within a molecule. For [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the 2-chloro-4-methylphenyl group, the methyl protons on the tolyl group, and the protons of the dimethylamine (B145610) moiety.
The aromatic protons typically appear as a complex pattern of signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The relative positions and splitting patterns of these signals provide crucial information about their substitution pattern on the benzene (B151609) ring. The methyl group attached to the phenyl ring gives rise to a singlet in the upfield region, while the two methyl groups of the dimethylamine moiety also produce a distinct singlet, typically further downfield than the tolyl methyl group due to the influence of the adjacent sulfamoyl group. A study on the stability of pesticides in stock solutions using quantitative NMR has noted the degradation of tolylfluanid (B52280) to N,N-dimethyl-N'-(4-methylphenyl) sulfamide (B24259) (DMST). eurl-pesticides.eu
Table 1: Illustrative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| N(CH₃)₂ | ~2.8 | Singlet |
| Ar-CH₃ | ~2.3 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment.
The aromatic carbons of the 2-chloro-4-methylphenyl group resonate in the downfield region (typically 120-140 ppm). The carbon atom bearing the chloro substituent and the one attached to the sulfamoyl group are particularly influenced, showing characteristic shifts. The methyl carbon of the tolyl group and the carbons of the dimethylamine group appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | 135 - 145 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 120 - 135 |
| Aromatic C-CH₃ | 130 - 140 |
| N(CH₃)₂ | 35 - 45 |
| Ar-CH₃ | 15 - 25 |
Note: These are approximate ranges and can be influenced by experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While one-dimensional NMR provides information about the chemical environments of nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between atoms. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the aromatic protons can be used to identify the signals of the carbons to which they are attached. sdsu.edunih.gov
¹⁵N NMR Spectroscopic Studies for Nitrogen Environments
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that can provide direct information about the nitrogen atoms in a molecule. wikipedia.org Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can be a powerful tool. wikipedia.orgncsu.edu For this compound, there are two distinct nitrogen environments: the nitrogen of the dimethylamine group and the nitrogen of the sulfamoyl linkage to the phenyl ring.
¹⁵N NMR could differentiate between these two nitrogen atoms based on their chemical shifts, which are highly sensitive to their bonding and electronic environment. japsonline.com The sulfamoyl nitrogen, being directly attached to a sulfur atom and an aromatic ring, would be expected to have a significantly different chemical shift compared to the dimethylamine nitrogen. japsonline.com Such studies can also provide insights into phenomena like tautomerism or protonation states. ncsu.edu
Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence NMR spectra. researchgate.net Changes in solvent polarity, viscosity, and the potential for specific interactions like hydrogen bonding can alter the chemical shifts of nuclei. thieme-connect.de Aromatic solvents, for instance, can induce shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their magnetic anisotropy, which can be useful in resolving overlapping signals in the ¹H NMR spectrum. nanalysis.com
Studying this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can provide additional structural confirmation. unn.edu.ngresearchgate.net For example, protons on the exterior of the molecule may show more significant solvent-induced shifts than those in more sterically hindered environments. These effects are a result of varying solute-solvent interactions, which can alter the local magnetic field experienced by the nuclei. thieme-connect.de A marked change in chemical shifts is often observed when transitioning from high-polar to low-polar solvents. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
The IR and Raman spectra of this compound would display a series of characteristic absorption bands. Key vibrational modes would include:
S=O stretching: The sulfamoyl group has characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds.
C-N stretching: Vibrations associated with the C-N bonds of the dimethylamine group.
Aromatic C=C stretching: Bands corresponding to the stretching of the carbon-carbon bonds within the phenyl ring.
C-H stretching: Signals from both the aromatic and aliphatic (methyl) C-H bonds.
C-Cl stretching: A characteristic vibration for the carbon-chlorine bond.
By comparing the observed vibrational frequencies with established correlation tables and computational models, the presence of these key functional groups can be confirmed, providing complementary evidence to the structural data obtained from NMR spectroscopy.
Table 3: List of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | Tolylfluanid |
| N,N-dimethyl-N'-(4-methylphenyl) sulfamide | DMST |
| Chloroform-d | CDCl₃ |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. ijcmas.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and the resulting spectrum serves as a unique molecular "fingerprint". epa.gov
For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts. The sulfonamide group is particularly prominent, typically showing strong, distinct peaks for the asymmetric and symmetric stretching vibrations of the S=O bonds. The aromatic ring, substituted with chloro and methyl groups, would also produce a series of characteristic bands. The key expected vibrational frequencies are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1370-1335 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1180-1160 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Ring Stretch | 1600-1450 |
| Aliphatic C-H (Methyl) | Asymmetric/Symmetric Stretch | 2975-2860 |
| C-N Stretch | Stretch | 1360-1250 |
| C-Cl Stretch | Stretch | 800-600 |
This interactive table outlines the expected FTIR absorption regions for the functional groups in this compound.
Raman Spectroscopy Applications
Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the carbon skeleton of the aromatic ring and the symmetric stretch of the sulfonyl group. nih.govmdpi.com In the analysis of pesticides and related organic compounds, Raman spectroscopy serves as a valuable tool for structural analysis and identification. ias.ac.inulster.ac.uk
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric S=O stretch. The C-Cl and C-S bonds should also yield characteristic Raman signals. This technique is especially useful because it is less sensitive to interference from aqueous media than FTIR, which can be an advantage in certain analytical contexts. americanpharmaceuticalreview.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with high confidence. The molecular formula of this compound is C9H13ClN2O2S. uni.lu
HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. The calculated monoisotopic mass of C9H13ClN2O2S is 248.03862 Da. uni.lu An HRMS experiment would aim to measure the m/z value of the molecular ion to within a few parts per million (ppm) of this calculated value, thereby confirming the molecular formula. Predicted collision cross-section values for various adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, can further aid in its identification in complex mixtures. uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 249.04590 |
| [M+Na]⁺ | 271.02784 |
| [M+K]⁺ | 287.00178 |
| [M+NH₄]⁺ | 266.07244 |
This interactive table shows the predicted mass-to-charge ratios for common adducts of this compound in mass spectrometry. Data sourced from PubChemLite. uni.lu
In mass spectrometry, particularly when using techniques like electron ionization (EI), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap for deducing the molecule's structure. libretexts.org
For this compound, several key fragmentation pathways can be predicted. The bonds adjacent to the sulfur atom (S-N and S-C) are likely points of cleavage.
Plausible Fragmentation Pathways:
Cleavage of the S-N(dimethyl) bond: Loss of the dimethylamino radical (•N(CH₃)₂) would result in a fragment ion.
Cleavage of the S-C(phenyl) bond: Fission of the bond connecting the sulfur to the aromatic ring would generate fragments corresponding to each part of the molecule.
Loss of SO₂: Elimination of a neutral sulfur dioxide molecule is a common pathway for sulfonamides.
Fragmentation of the aromatic ring: The substituted phenyl ring can undergo characteristic cleavages, such as the loss of the chlorine atom or the methyl group.
Analyzing these patterns allows for the piecing together of the molecular structure, confirming the connectivity of the atoms. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and build an atomic model of the molecule. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.
A crystal structure analysis of this compound would provide invaluable insights into its molecular geometry. Key parameters that would be determined include:
Bond Lengths: The precise lengths of all bonds, such as the S=O, S-N, S-C, C-Cl, and aromatic C-C bonds, can be compared to established values for similar functional groups. For instance, the S=O bond lengths in sulfonamides are typically in the range of 1.43 Å. nih.gov
Bond Angles: The geometry around the key atoms would be elucidated. The sulfur atom in the sulfonamide group is expected to have a distorted tetrahedral geometry, with the O=S=O angle being around 118-120°. nih.gov
Torsion Angles: These angles describe the conformation of the molecule, such as the rotation around the S-C and S-N bonds. This would reveal the relative orientation of the dimethylamino group and the 2-chloro-4-methylphenyl ring with respect to the central sulfonyl group.
This detailed structural information is crucial for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.
Intermolecular Interactions and Crystal Packing Motifs
The primary intermolecular forces at play are weak C—H⋯Cl and C—H⋯O hydrogen bonds. nih.gov These interactions, while individually not as strong as conventional hydrogen bonds, collectively provide the stability for the crystal lattice. In the crystal structure of tolylfluanid, adjacent molecules are linked by two C—H⋯Cl hydrogen bonds, which form distinct dimeric structures. nih.govnih.govresearchgate.net These dimers are characterized by the formation of R2
2(14) graph-set ring motifs. nih.govnih.gov
These dimeric units serve as the fundamental building blocks for a more extended structural pattern. They are further interconnected through C—H⋯O hydrogen bonds, which link pairs of dimers together to form chains that propagate along the b-axis of the crystal. nih.govnih.govresearchgate.net
The crystal packing is further extended into a two-dimensional network. An additional, slightly weaker C—H⋯O interaction joins these parallel chains, ultimately generating a sheet-like structure in the ab plane of the crystal. nih.govnih.govresearchgate.net This hierarchical organization, from dimers to chains to sheets, illustrates a sophisticated packing motif governed by directional intermolecular forces.
The crystallographic parameters for tolylfluanid have been determined as follows:
| Parameter | Value |
| Formula | C₁₀H₁₃Cl₂FN₂O₂S₂ |
| Molecular Weight | 347.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.7638 (19) |
| b (Å) | 8.7046 (7) |
| c (Å) | 14.6559 (11) |
| β (°) | 102.133 (3) |
| Volume (ų) | 2963.9 (4) |
| Z | 8 |
| Temperature (K) | 173 |
The specific hydrogen bonds responsible for the crystal packing are detailed in the table below, outlining the donor-hydrogen···acceptor atoms and their geometric parameters.
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |
| C6—H6···Cl1 | 0.95 | 2.89 | 3.785 (4) | 158 |
| C1—H1B···O1 | 0.98 | 2.53 | 3.496 (5) | 168 |
| C4—H4···O2 | 0.95 | 2.60 | 3.513 (5) | 161 |
D = donor atom; A = acceptor atom. researchgate.net
Compound Names
| Systematic Name | Common Name |
| This compound | Tolylfluanid |
| N-[(dichlorofluoromethyl)sulfanyl]-N′,N′-dimethyl-N-p-tolylsulfamide | Tolylfluanid |
Lack of Publicly Available Research Hinders Theoretical and Computational Analysis of this compound
Despite a comprehensive search of available scientific literature, detailed theoretical and computational studies on the chemical compound this compound are not publicly accessible. As a result, a thorough analysis according to the specified outline of its quantum chemical properties, including geometry optimization, electronic structure, and predicted spectroscopic parameters, cannot be provided at this time.
The inquiry sought specific data derived from Density Functional Theory (DFT) calculations, a powerful computational method used to investigate the electronic structure of molecules. This would have included a detailed look at the molecule's three-dimensional shape through geometry optimization and conformational analysis, an exploration of its chemical reactivity and electronic transitions via Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap analysis, and an understanding of its charge distribution through electrostatic potential mapping.
Furthermore, the request aimed to detail the prediction and simulation of its spectroscopic characteristics. This would involve computational predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and a comparison with any available experimental data, providing insight into the magnetic environment of its atoms. Additionally, the calculation of its vibrational frequencies would offer a theoretical spectrum that could be compared with experimental infrared (IR) or Raman spectroscopy to understand its molecular vibrations.
Theoretical and Computational Studies of 2 Chloro 4 Methylphenyl Sulfamoyl Dimethylamine
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine, commonly known as Tolylfluanid (B52280). By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby gaining a detailed understanding of the reaction pathways.
Transition state analysis is a cornerstone of computational reaction mechanism studies. For Tolylfluanid, key transformations of interest include its degradation pathways, such as hydrolysis. Using quantum mechanical methods like Density Functional Theory (DFT), the geometries and energies of transition states can be calculated. nih.gov These calculations reveal the energy barriers associated with different reaction steps, allowing for the determination of the rate-determining step. mdpi.com
For instance, in the hydrolysis of the sulfamoyl group, computational models can predict the transition state structure for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the sulfur atom. This analysis can help to understand how substituents on the phenyl ring and the dimethylamine (B145610) group influence the stability of the transition state and, consequently, the rate of hydrolysis. The degradation of Tolylfluanid is known to produce N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST). fao.org
Theoretical studies can also investigate the decomposition of the dichlorofluoromethylthio group. The mechanism likely involves complex bond-breaking and bond-forming processes, and transition state analysis can pinpoint the most energetically favorable pathway. By examining the vibrational frequencies of the calculated transition state, it can be confirmed that it represents a true saddle point on the potential energy surface, connecting reactants to products.
Solvent plays a crucial role in many chemical reactions, and its influence can be effectively modeled using computational methods. researchgate.net For reactions involving Tolylfluanid, the choice of solvent can significantly alter the reaction mechanism and kinetics. chemrxiv.org Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net
In the case of Tolylfluanid's hydrolysis, polar protic solvents like water are expected to stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions. chemrxiv.org Computational simulations can quantify this stabilization, providing insights into how the energy barrier of the reaction is lowered in the presence of a solvent. researchgate.net The free energy profile of a reaction can be significantly altered by the solvent, which can modify the energy barriers between reactants and products. researchgate.net
For example, a theoretical study might compare the reaction pathway in a polar solvent versus a nonpolar solvent. The results could demonstrate that the transition state is more stabilized in the polar solvent, leading to a faster reaction rate, which aligns with experimental observations. chemrxiv.org These models can also predict how changes in solvent polarity or the addition of co-solvents might affect the reaction outcome. researchgate.net Machine learning models trained on large datasets of computationally generated solvation energies can also provide rapid predictions of kinetic solvent effects. mit.edu
Structure-Reactivity Relationship Studies through Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies utilize computational descriptors to correlate the chemical structure of a molecule with its biological activity or toxicity. nih.govnih.gov These descriptors, derived from the molecule's computed electronic and geometric properties, provide a quantitative basis for understanding structure-reactivity relationships. nih.gov
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors. scielo.org.mx Key global reactivity descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ijarset.comscielo.org.mx These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive, while a molecule with a small gap is "soft" and more reactive. nih.gov
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index suggests a greater propensity to act as an electrophile. scielo.org.mx
For Tolylfluanid, calculating these descriptors can provide insights into its reactivity. For instance, a relatively high electrophilicity index would suggest that the molecule is susceptible to nucleophilic attack, which is a key step in its degradation. By comparing the descriptors of Tolylfluanid with those of its metabolites or other related compounds, a quantitative understanding of their relative reactivities can be established. ijarset.com
Table 1: Hypothetical Global Reactivity Descriptors for Tolylfluanid
| Descriptor | Value (eV) | Interpretation |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (η) | 5.3 | Indicates relatively high kinetic stability |
| Chemical Hardness (η) | 2.65 | Suggests moderate resistance to electron cloud deformation |
| Chemical Softness (S) | 0.38 | Inverse of hardness |
| Electrophilicity Index (ω) | 2.78 | Indicates a moderate electrophilic character |
Note: These values are illustrative and would need to be calculated using appropriate quantum chemistry software.
In addition to electronic descriptors, topological and conformational descriptors are also crucial in structure-reactivity studies. mdpi.com
Topological Descriptors are numerical values derived from the 2D representation of a molecule's structure. They encode information about the size, shape, and branching of the molecule. Examples include connectivity indices and the Wiener index. These descriptors can be correlated with various physicochemical properties and biological activities. nih.gov
Conformational Descriptors are derived from the 3D structure of the molecule. They account for the spatial arrangement of atoms and can be critical in understanding interactions with biological receptors or catalysts. The conformational flexibility of Tolylfluanid, for example, could influence its binding affinity to target enzymes. Computational methods can be used to explore the potential energy surface and identify low-energy conformers. mdpi.com
QSAR models can be developed by establishing a mathematical relationship between these descriptors and an observed activity, such as fungicidal efficacy or toxicity. mdpi.comimist.ma These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more effective and safer analogues. rutgers.edu
Chemical Degradation Pathways and Stability of 2 Chloro 4 Methylphenyl Sulfamoyl Dimethylamine
Chemical Stability under Varying Conditions (e.g., pH, Temperature, Oxidative Stress)
The stability of Tolylfluanid (B52280) is highly dependent on pH. It undergoes hydrolysis, and the rate of this degradation is significantly influenced by the acidity or alkalinity of the aqueous solution. Tolylfluanid is more stable under acidic conditions, with the rate of hydrolysis increasing as the pH becomes more alkaline. mst.dkwikipedia.org In aerobic media at a pH of 7.7-8.0, Tolylfluanid degrades through both hydrolytic and microbial processes. wikipedia.org
The half-life of Tolylfluanid varies considerably with the specific conditions. For instance, at a pH of 7, its half-life is reported to be at least two days, while in coastal water, it has been observed to hydrolyze completely within 24 hours. wikipedia.orgnih.gov Other studies have noted a half-life of less than two hours upon dissolution in water. researchgate.net This rapid degradation in natural waters suggests that both abiotic and biotic factors contribute to its transformation. researchgate.net
| Condition | Observation | Half-life (DT50) | Source |
|---|---|---|---|
| Acidic pH | Slow hydrolysis, relatively stable | Not specified | mst.dkwikipedia.org |
| pH 7 | Base-catalysed hydrolysis occurs | > 2 days | wikipedia.org |
| pH 9 | Increased rate of hydrolysis | Not specified | wur.nl |
| Coastal Water | Complete hydrolysis | < 24 hours | nih.gov |
Hydrolytic Degradation Mechanisms of the Sulfamoyl Linkage
The primary abiotic degradation pathway for Tolylfluanid in aqueous environments is hydrolysis. nih.gov The molecule contains a sulfamoyl linkage that is susceptible to cleavage. The degradation is initiated by the cleavage of the N-S (nitrogen-sulfur) bond between the tolyl group and the dichlorofluoromethylthio group. d-nb.infoacs.org This reaction results in the formation of the main hydrolysis product, N,N-dimethyl-N'-(4-methylphenyl)sulfamide, commonly known as DMST. wikipedia.orgnih.govresearchgate.netd-nb.info This initial and rapid hydrolysis step removes the fungicidally active part of the molecule. d-nb.info While many sulfonamides are considered hydrolytically stable, the specific structure of Tolylfluanid facilitates this degradation, especially under neutral to alkaline conditions. researchgate.net
Oxidative Chemical Transformations
Oxidative processes further contribute to the transformation of Tolylfluanid and its primary degradation products. These reactions, often mediated by potent oxidizing agents like ozone or catalyzed by various species, lead to a cascade of subsequent products.
While studies on the direct ozonation of Tolylfluanid are limited, extensive research has been conducted on its degradation product, N,N-dimethylsulfamide (DMS). DMS is formed from the further transformation of DMST and has been identified as a precursor to the formation of the carcinogenic compound N-nitrosodimethylamine (NDMA) during ozonation processes used in water treatment. d-nb.infonih.govresearchgate.net Investigations have shown that approximately 30-50% of DMS can be converted to NDMA upon ozonation. nih.govresearchgate.net This transformation is significant as DMS is persistent and its presence in water sources can lead to the formation of harmful disinfection byproducts. d-nb.infonih.gov
The oxidative transformation of Tolylfluanid's degradation products can be influenced by catalysts and the presence of highly reactive chemical species. The formation of NDMA from DMS during ozonation, for example, has been shown to be a bromide-catalyzed pathway. acs.org In this mechanism, ozone reacts with bromide ions present in the water to form hypobromous acid (HOBr). acs.org HOBr then acts as a brominating agent, reacting with DMS to form an intermediate that subsequently decomposes to yield NDMA, regenerating the bromide ion which can then participate in further catalytic cycles. acs.org Besides direct oxidation by ozone, the decomposition of ozone in water also generates hydroxyl radicals (•OH), which are highly reactive and non-selective oxidizing agents that can attack a wide range of organic compounds. d-nb.info
Photochemical Degradation Studies
Given the rapid hydrolysis of Tolylfluanid in water, photochemical degradation studies primarily focus on its more stable hydrolysis product, DMST. nih.gov DMST is susceptible to photodegradation, with a measured half-life of approximately 2.7 days in natural waters. nih.gov The degradation rate is faster in coastal waters compared to seawater or deionized water, indicating the importance of indirect phototransformation processes. nih.gov These indirect processes involve reactive species naturally present in sunlit waters, such as triplet-state organic matter, singlet oxygen, and hydroxyl radicals. nih.gov It has been shown that DMST primarily reacts with triplet-state organic matter. nih.gov A major product resulting from the photochemical degradation of DMST is N,N-dimethylsulfamide (DMS), which is known for its potential persistence in the environment. nih.gov
Identification of Chemical Transformation Products
Several chemical transformation products of Tolylfluanid have been identified through various degradation pathways, excluding any biological impacts.
N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST): This is the primary and rapidly formed product of Tolylfluanid hydrolysis. nih.govresearchgate.netd-nb.infoepa.gov
N,N-dimethylsulfamide (DMS): A subsequent transformation product formed from both the biodegradation and photodegradation of DMST. wikipedia.orgnih.govresearchgate.netd-nb.info It is recognized for its persistence. nih.gov
N-nitrosodimethylamine (NDMA): Formed during the ozonation of DMS, a significant concern in water treatment processes. acs.orgnih.govresearchgate.net
4-(Dimethylaminosulfonylamino)benzoic acid: Identified as a metabolite resulting from the oxidation of the methyl group on the tolyl ring of DMST. fao.org
4-(Methylaminosulfonylamino)benzoic acid: A demethylated version of the above-mentioned benzoic acid derivative. fao.org
Thiazolidine-2-thione-4-carboxylic acid (TTCA): A metabolite derived from the dichlorofluoromethylthio portion of the parent Tolylfluanid molecule. fao.org
| Compound Name | Abbreviation | Formation Pathway | Source |
|---|---|---|---|
| [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine | Tolylfluanid | Parent Compound | - |
| N,N-dimethyl-N'-(4-methylphenyl)sulfamide | DMST | Hydrolysis | nih.govresearchgate.netd-nb.info |
| N,N-dimethylsulfamide | DMS | Photodegradation/Further transformation of DMST | wikipedia.orgnih.govd-nb.info |
| N-nitrosodimethylamine | NDMA | Ozonation of DMS | nih.govresearchgate.net |
| 4-(Dimethylaminosulfonylamino)benzoic acid | - | Oxidation of DMST | fao.org |
| 4-(Methylaminosulfonylamino)benzoic acid | - | Oxidation of DMST | fao.org |
| Thiazolidine-2-thione-4-carboxylic acid | TTCA | Transformation of the dichlorofluoromethylthio moiety | fao.org |
Future Research Directions in the Fundamental Chemistry of 2 Chloro 4 Methylphenyl Sulfamoyl Dimethylamine
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.comwikipedia.org Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine and its analogues.
Key areas of investigation could include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The development of nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles presents a promising avenue for the synthesis of N-aryl sulfonamides. nih.gov Exploring similar methodologies for the synthesis of this compound could offer improved yields and substrate scope.
One-Pot Synthesis from Unactivated Precursors: Recent advancements have demonstrated the synthesis of sulfonamides from unactivated acids and amines via aromatic decarboxylative halosulfonylation. nih.gov Investigating the applicability of such one-pot procedures would streamline the synthesis and reduce waste.
Photoredox Catalysis: The use of visible light-mediated reactions for the activation of sulfamoyl chlorides offers a mild and environmentally friendly alternative to traditional methods. acs.org Research into photocatalytic pathways for the synthesis of this compound could lead to more sustainable manufacturing processes.
Novel Catalytic Systems: The exploration of catalysts such as Ca(NTf2)2 for the reaction of sulfonyl fluorides with silyl (B83357) amines could provide new routes to S-N bond formation. organic-chemistry.org Investigating the use of indium catalysts for the sulfonylation of amines could also yield efficient synthetic methods. organic-chemistry.org
| Synthetic Approach | Potential Advantages |
| Transition Metal-Catalyzed Cross-Coupling | Improved yields, broader substrate scope |
| One-Pot Synthesis | Reduced reaction steps, less waste |
| Photoredox Catalysis | Mild reaction conditions, environmentally friendly |
| Novel Catalytic Systems | Alternative reaction pathways, improved efficiency |
Advanced Mechanistic Studies on Sulfamoyl Compound Reactivity
A thorough understanding of the reactivity of this compound is essential for predicting its environmental fate and for designing more stable or intentionally degradable analogues. Future studies should move beyond simple hydrolysis observations to detailed mechanistic investigations.
Potential research directions include:
Hydrolysis Mechanisms: While the hydrolysis of sulfonamides is known to be slower than that of amides, detailed kinetic and mechanistic studies on this compound under various environmental conditions (pH, temperature, salinity) are needed. researchgate.net This would involve identifying intermediates and transition states to fully elucidate the degradation pathways.
Photodegradation Pathways: As an antifouling agent, the compound is exposed to sunlight. Investigating the direct and indirect phototransformation mechanisms is crucial. This includes identifying the reactive species involved (e.g., hydroxyl radicals) and the resulting photoproducts.
Influence of Substituents: A systematic study on how the chloro and methyl groups on the phenyl ring, as well as the dimethylamino group, influence the reactivity of the sulfamoyl moiety would provide valuable structure-activity relationship insights.
Reaction with Biomolecules: To understand its mode of action as a biocide and its potential off-target effects, studies on its reactivity with key biological nucleophiles (e.g., amino acid residues in proteins) are necessary.
Development of New Derivatives for Chemical Tooling and Methodological Advancements
The synthesis of novel derivatives of this compound can lead to the development of chemical probes and tools for studying biological systems and for advancing synthetic methodologies.
Future research in this area could focus on:
Fluorogenic Probes: Incorporating fluorophores into the molecular structure could lead to the development of probes for imaging and sensing applications.
Bifunctional Molecules: Designing derivatives with additional reactive groups could enable their use in bioconjugation and the development of targeted delivery systems.
Sulfonyl Fluoride (B91410) Analogues: The synthesis of sulfonyl fluoride derivatives could provide chemical probes for advancing the discovery of modulators for various biological targets. rsc.org
Spirocyclic Sultams: Exploring the synthesis of spirocyclic sultams derived from N-aryl bicyclo[1.1.0]butane sulfonamides could lead to novel three-dimensional structures with interesting biological properties. acs.org
Deeper Integration of Computational Chemistry with Experimental Studies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work, and providing deeper mechanistic insights.
Future research should aim for a synergistic approach combining experimental and computational methods:
Quantum Chemical Analysis: Density Functional Theory (DFT) calculations can be used to study the electronic structure, conformation, and vibrational spectra of this compound and its derivatives. nih.govnih.gov This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physicochemical properties of a series of related sulfamoyl compounds. researchgate.netfrontiersin.org This would facilitate the design of new derivatives with desired properties.
Molecular Docking and Dynamics Simulations: To investigate the interaction of this compound and its derivatives with biological targets, molecular docking and dynamics simulations can be employed. This can help in understanding its biocidal activity and in designing more potent and selective compounds.
Predictive Models for Reactivity: Computational models can be developed to predict the hydrolysis and photodegradation rates and pathways, aiding in the environmental risk assessment of this and related compounds.
| Computational Method | Application in Future Research |
| Density Functional Theory (DFT) | Electronic structure, conformational analysis, vibrational spectra |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties |
| Molecular Docking and Dynamics | Study of interactions with biological targets |
| Predictive Reactivity Models | Forecasting degradation rates and pathways |
Investigation of Solid-State Chemical Reactions and Transformations
The solid-state properties of a compound can significantly influence its stability, dissolution rate, and formulation. Understanding the solid-state chemistry of this compound is therefore of practical importance.
Future research directions in this area include:
Q & A
Q. What are the recommended synthetic routes for [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine, and what intermediates are critical?
Answer: The synthesis typically involves sulfamoylation of 2-chloro-4-methylaniline using dimethylsulfamoyl chloride under anhydrous conditions. Key steps include:
Sulfamoylation : React 2-chloro-4-methylaniline with dimethylsulfamoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Critical intermediates include the sulfamoyl chloride precursor and the aniline derivative. Parallel methods for analogous sulfamoyl compounds highlight the importance of moisture-free conditions to avoid hydrolysis .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
Q. What safety protocols are mandatory for handling dimethylamine derivatives?
Answer:
- Storage : In airtight containers at <25°C, away from oxidizers and acids .
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis steps.
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure refinement?
Answer:
- Thermal Motion Analysis : Use SHELXL’s RIGU and SIMU restraints to model anisotropic displacement parameters .
- Disorder Modeling : Apply PART instructions in SHELX to split disordered sites, validated via CHIVI plots in WinGX .
- Cross-Check : Validate hydrogen bonding and π-π interactions using Mercury’s contact analysis .
Q. What strategies optimize reaction yields in multi-step syntheses of sulfamoyl derivatives?
Answer:
| Factor | Optimization Strategy |
|---|---|
| Temperature | Maintain 0–5°C during sulfamoylation to minimize side reactions |
| Catalyst | Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling |
| Solvent | Anhydrous THF or DCM improves reagent solubility and stability |
| Monitor reaction progress via TLC (silica GF254, UV detection) and isolate via flash chromatography. |
Q. How do electronic effects of chloro and methyl substituents influence reactivity?
Answer:
- Chloro Group : Electron-withdrawing effect increases electrophilicity at the sulfamoyl nitrogen, enhancing nucleophilic substitution potential.
- Methyl Group : Steric hindrance at the 4-position reduces rotational freedom, affecting crystallographic packing and biological receptor interactions .
DFT calculations (e.g., Gaussian 16) can model charge distribution and frontier molecular orbitals to predict reactivity .
Q. What methodologies validate biological activity mechanisms (e.g., antimicrobial assays)?
Answer:
- In Vitro Assays :
- MIC Testing : Evaluate bacterial growth inhibition (e.g., E. coli ATCC 25922) using broth microdilution .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity .
- Mechanistic Studies :
- Molecular Docking : AutoDock Vina to predict binding to bacterial dihydrofolate reductase .
- Metabolomics : LC-MS to track sulfamoyl-derivative metabolism in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
